molecular formula C6H7ClN4O2 B11899411 5-Nitropicolinimidamide hydrochloride CAS No. 1179361-37-5

5-Nitropicolinimidamide hydrochloride

Cat. No.: B11899411
CAS No.: 1179361-37-5
M. Wt: 202.60 g/mol
InChI Key: XAFKJRQJSPXMPS-UHFFFAOYSA-N
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Description

5-Nitropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H7ClN4O2. It is a derivative of picolinamide, featuring a nitro group at the 5-position and an imidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct placement of the nitro group and the formation of the imidamide .

Industrial Production Methods

Industrial production of 5-Nitropicolinimidamide hydrochloride may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitropicolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-aminopicolinimidamide hydrochloride, while substitution reactions can introduce various functional groups at the imidamide position .

Scientific Research Applications

5-Nitropicolinimidamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Nitropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidamide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitropicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of both a nitro group and an imidamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

1179361-37-5

Molecular Formula

C6H7ClN4O2

Molecular Weight

202.60 g/mol

IUPAC Name

5-nitropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H6N4O2.ClH/c7-6(8)5-2-1-4(3-9-5)10(11)12;/h1-3H,(H3,7,8);1H

InChI Key

XAFKJRQJSPXMPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(=N)N.Cl

Origin of Product

United States

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